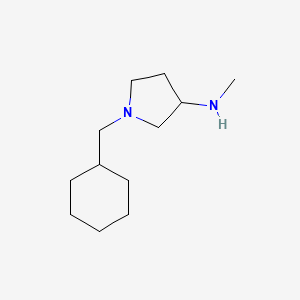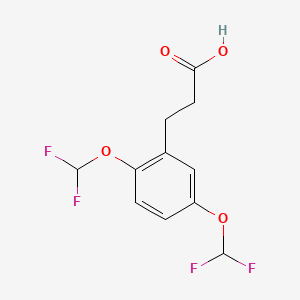
(S)-tert-Butyl (2-(4-(benzyloxy)phenyl)-4-diazo-3-oxobutan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl (2-(4-(benzyloxy)phenyl)-4-diazo-3-oxobutan-2-yl)carbamate is a complex organic compound with a unique structure that includes a diazo group, a benzyloxyphenyl group, and a tert-butyl carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (2-(4-(benzyloxy)phenyl)-4-diazo-3-oxobutan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxyphenyl intermediate.
Introduction of the Diazo Group: The benzyloxyphenyl intermediate is then reacted with a diazo transfer reagent, such as tosyl azide, in the presence of a base like triethylamine to introduce the diazo group.
Formation of the Carbamate Group: The final step involves the reaction of the diazo compound with tert-butyl chloroformate in the presence of a base such as pyridine to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(S)-tert-Butyl (2-(4-(benzyloxy)phenyl)-4-diazo-3-oxobutan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form a variety of products, depending on the oxidizing agent used.
Reduction: The diazo group can also be reduced to form amines or other nitrogen-containing compounds.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diazo group can lead to the formation of ketones or carboxylic acids, while reduction can yield amines.
科学的研究の応用
(S)-tert-Butyl (2-(4-(benzyloxy)phenyl)-4-diazo-3-oxobutan-2-yl)carbamate has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving diazo compounds.
Industrial Applications: The compound can be used in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of (S)-tert-Butyl (2-(4-(benzyloxy)phenyl)-4-diazo-3-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The diazo group can act as a reactive intermediate, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the specific target.
類似化合物との比較
Similar Compounds
(S)-tert-Butyl (2-(4-methoxyphenyl)-4-diazo-3-oxobutan-2-yl)carbamate: Similar structure but with a methoxy group instead of a benzyloxy group.
(S)-tert-Butyl (2-(4-phenyl)-4-diazo-3-oxobutan-2-yl)carbamate: Similar structure but without the benzyloxy group.
Uniqueness
(S)-tert-Butyl (2-(4-(benzyloxy)phenyl)-4-diazo-3-oxobutan-2-yl)carbamate is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and biological studies.
特性
分子式 |
C22H25N3O4 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-4-diazo-3-oxo-2-(4-phenylmethoxyphenyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C22H25N3O4/c1-21(2,3)29-20(27)25-22(4,19(26)14-24-23)17-10-12-18(13-11-17)28-15-16-8-6-5-7-9-16/h5-14H,15H2,1-4H3,(H,25,27)/t22-/m0/s1 |
InChIキー |
QYYOIXSFUACVEC-QFIPXVFZSA-N |
異性体SMILES |
C[C@](C1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)C=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




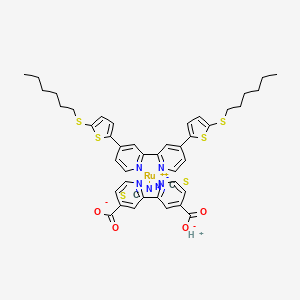
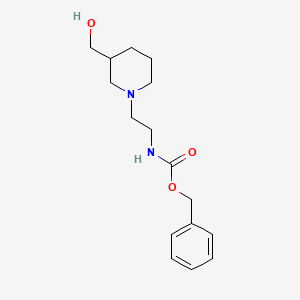


![2-chloro-5-methoxy-6-[(3R)-3-methylmorpholin-4-yl]pyrimidine-4-carbaldehyde](/img/structure/B14770325.png)
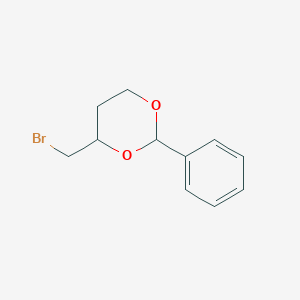
![5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14770336.png)
